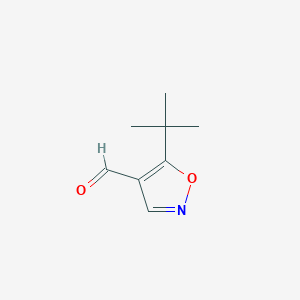

5-Tert-butyl-1,2-oxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

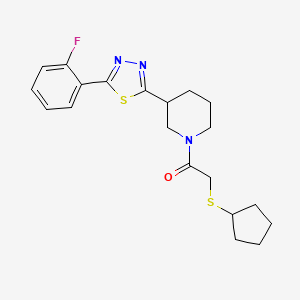

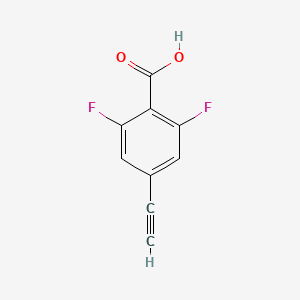

5-Tert-butyl-1,2-oxazole-4-carbaldehyde, also known as TBOC, is a chemical compound of immense importance in various fields of research and industries. It is part of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . These compounds have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives have been an interesting field of study for decades because of their prominent potential . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Molecular Structure Analysis

The molecular formula of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde is C8H11NO2. Isoxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . Several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities . This has resulted in the development of a plethora of methods for the synthesis of this valuable fragment .科学的研究の応用

Medicinal Chemistry Research

Isoxazole, which includes structures similar to 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .

Synthetic Strategies

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This includes the synthesis of 2,5-disubstituted oxazoles, including structures similar to 5-Tert-butyl-1,2-oxazole-4-carbaldehyde, through a TBHP (tert-butyl hydroperoxide)/I2-mediated domino strategy.

Biological Activities

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity and antioxidant .

Drug Discovery

Oxazoles and its derivatives are a part of number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Central Nicotinic Receptors

A series of 3-((5-alkylamino-4-isoxazolyl)-1,2,5,6-tetrahydropyridine (86; Fig. 15) and evaluated for their affinity and selectivity for central nicotinic receptors . It was found that only the monoalkyl amino-substituted compounds had high affinity and selectivity for the central nicotinic receptors .

Antitumor Evaluation

A series of novel N -aryl-5- (benzo [ d ] [1,3]dioxol-5-ylmethyl)-4- (tert -butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

作用機序

The mechanism of action of isoxazole derivatives is varied and depends on the specific derivative. They have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This potent nucleus could provide a rich source of new compounds having promising biological activities . Therefore, future research could focus on the synthesis of new isoxazole derivatives and their potential applications in various fields.

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVNEACPVQLDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)